4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone
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Description
4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone is a useful research compound. Its molecular formula is C19H20BrFN2O and its molecular weight is 391.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Enzyme Activity and Binding Affinity
Halogenated biphenyls, similar in structure to 4-Bromo-3-fluoro-4'-(4-methylpiperazinomethyl) benzophenone, have been studied for their effects on microsomal drug-metabolizing enzymes. These compounds, including variants like 4'-bromo-2,3,4,5-tetrachlorobiphenyl, significantly increase enzyme activities like aryl hydrocarbon hydroxylase, ethoxyresorufin O-deethylase, and dimethylaminoantipyrine N-demethylase. The study also assessed their binding affinities to hepatic cytosolic receptors, revealing a potency order of I > Br > Cl > F (Bandiera et al., 1982).
Photoluminescence Properties
The photoluminescence properties of halogenated benzophenones, closely related to the compound , have been explored. For instance, the study on 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates significant fluorescence intensity variations between solution and solid states, suggesting potential applications in material sciences and photonic devices (Liang Zuo-qi, 2015).
Chemical Reactions and Intermediates
Research has been conducted on the chemical reactions involving halogenobenzophenones, like the cleavage of halogenobenzophenones by potassamide in ammonia. This research sheds light on the pathways and intermediates formed in these reactions, which could be relevant for understanding the chemical behavior of this compound (Gibson et al., 1975).
Grignard Reagent Formation and Reactivity
In a study focusing on the formation of Grignard reagents, 1-bromo-4-fluorobenzene, a structurally similar compound, is used to investigate chemoselectivity in synthesis. This research is pertinent for understanding how different halogens in benzophenone derivatives affect their reactivity in organic synthesis (Hein et al., 2015).
Properties
IUPAC Name |
(4-bromo-3-fluorophenyl)-[4-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20BrFN2O/c1-22-8-10-23(11-9-22)13-14-2-4-15(5-3-14)19(24)16-6-7-17(20)18(21)12-16/h2-7,12H,8-11,13H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHRXFNLJFIJFHP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC=C(C=C2)C(=O)C3=CC(=C(C=C3)Br)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrFN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60642980 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898783-81-8 |
Source
|
Record name | (4-Bromo-3-fluorophenyl){4-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60642980 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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